molecular formula C7H16N2O B1492465 1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol CAS No. 1849288-57-8

1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1492465
CAS RN: 1849288-57-8
M. Wt: 144.21 g/mol
InChI Key: WJTCWOXJCUEEBM-UHFFFAOYSA-N
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Description

“2-[(2-Aminoethyl)(methyl)amino]ethanol” is an organic compound with the molecular formula C5H14N2O . It’s also known by several other names such as “2-[(2-Aminoethyl)(methyl)amino]ethanol”, “Ethanol, 2-[(2-aminoethyl)methylamino]-”, and "1-[(2-Aminoethyl)(methyl)amino]ethan-1-ol" .


Molecular Structure Analysis

The molecular structure of “2-[(2-Aminoethyl)(methyl)amino]ethanol” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

The compound “2-[(2-Aminoethyl)(methyl)amino]ethanol” has an average mass of 118.177 Da and a monoisotopic mass of 118.110611 Da .

Scientific Research Applications

Carbon Dioxide Capture and Utilization

The compound has been identified as a potential candidate for CO₂ capture solvent . Its kinetics of CO₂ absorption were studied using a stirred cell reactor, showing promise for industrial applications in decarbonizing emissions from sectors like steel, cement, and petrochemicals . The study of its kinetics is crucial for designing regenerative processes for CO₂ capture, which is a significant step towards achieving industrial net-zero targets.

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutane motifs are prevalent in various drugs and natural products with diverse pharmaceutical activities. The [2+2] cycloaddition reaction, a primary method for synthesizing cyclobutanes, utilizes compounds like “1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol” for the chemical synthesis of these natural products . This application is vital for the development of new medications with improved clinical efficacy and ADMET properties.

Carbohydrate Analysis

In carbohydrate analysis, derivatives of this compound are used for the quantification of monosaccharides. This application is essential for understanding the composition and structure of carbohydrates, which has implications in food science, nutrition, and the development of carbohydrate-based therapeutics .

Pharmaceutical Development

The structural motif of cyclobutane, which can be derived from “1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol”, is incorporated into many pharmaceuticals to enhance their medicinal properties. For instance, it has been used to increase the selectivity of JAK1 receptor inhibitors, which are crucial for treating autoimmune diseases .

Green Chemistry

The compound’s role in CO₂ capture also aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. By enabling more efficient CO₂ absorption, it contributes to the development of sustainable industrial practices .

Advanced Material Synthesis

Cyclobutane-containing compounds are also used in the synthesis of advanced materials. Their unique chemical properties make them suitable for creating materials with specific functions, such as high-strength polymers or materials with special electronic or optical properties .

properties

IUPAC Name

1-[(2-aminoethylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-5-9-6-7(10)2-1-3-7/h9-10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCWOXJCUEEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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